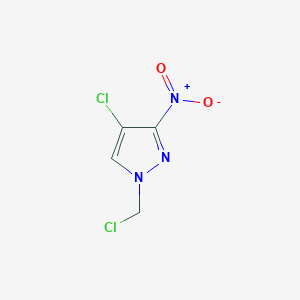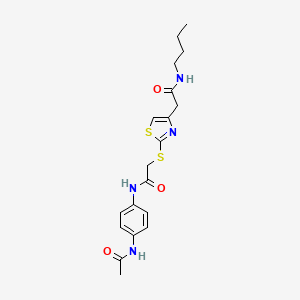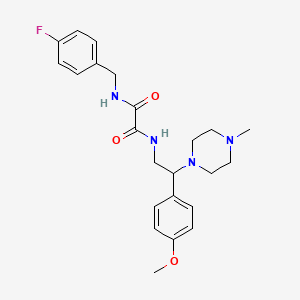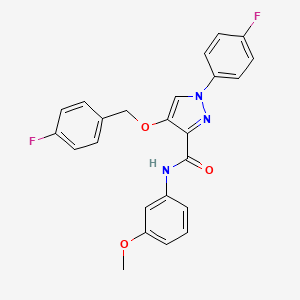
4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide" is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a pyrazole ring, fluorophenyl groups, and methoxyphenyl groups. These structural motifs are often found in molecules with pharmacological interest, particularly in the context of enzyme inhibition and receptor modulation .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of pyrazoline derivatives as mentioned in paper involves the reaction of 4,4'-difluoro chalcone with semicarbazide hydrochloride and thiosemicarbazide in an ethanolic sodium hydroxide solution. This suggests that the synthesis of the compound would likely involve similar steps, such as the formation of an intermediate chalcone followed by cyclization to form the pyrazole core. The introduction of the benzyl ether and carboxamide functionalities would require further steps, possibly involving acylation and alkylation reactions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing nitrogen atoms. The presence of fluorine atoms on the phenyl rings, as seen in the compounds studied in paper , suggests that the compound would also exhibit strong electronegativity due to the fluorine atoms, which could influence its binding to biological targets. The methoxy group on the phenyl ring could provide additional electronic effects, potentially affecting the molecule's pharmacokinetic properties.
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves interactions with nucleophiles and electrophiles at various sites. For example, the carboxamide group could be involved in the formation of hydrogen bonds, while the ether linkage might be susceptible to cleavage under acidic or basic conditions. The presence of fluorine atoms could also affect the compound's reactivity by influencing the electron distribution within the molecule, as seen in the crystal packing interactions described in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms would likely result in a compound with significant lipophilicity, which could affect its solubility and distribution in biological systems. The crystal structures of related compounds, as detailed in paper , show that intermolecular interactions such as hydrogen bonding and halogen interactions play a role in the solid-state packing of these molecules, which could be relevant for the compound's stability and formulation.
属性
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O3/c1-31-21-4-2-3-19(13-21)27-24(30)23-22(32-15-16-5-7-17(25)8-6-16)14-29(28-23)20-11-9-18(26)10-12-20/h2-14H,15H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKQVYIXAGBYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B3001972.png)
![1-{[(4-Carbamoylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B3001973.png)

![2-[(3aR)-3a-methyl-5-oxo-1-(phenylsulfonyl)octahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenesulfonate](/img/structure/B3001977.png)
![1-(cyclohexylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B3001978.png)
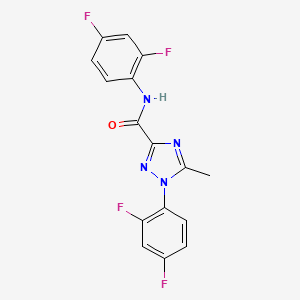

![3-chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3001985.png)
